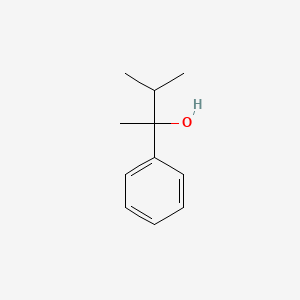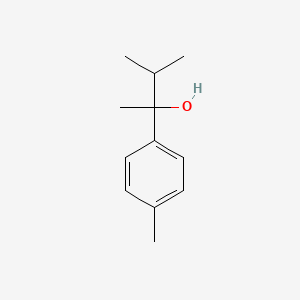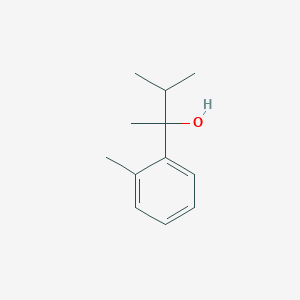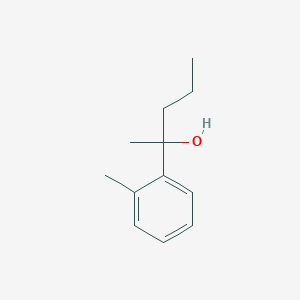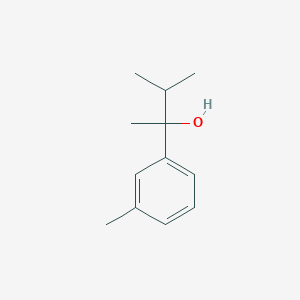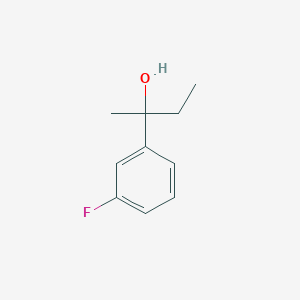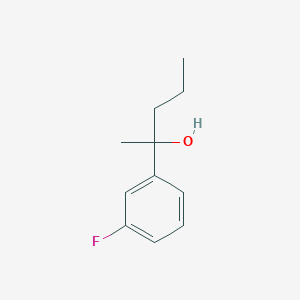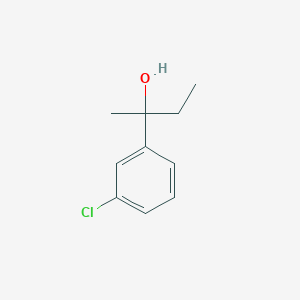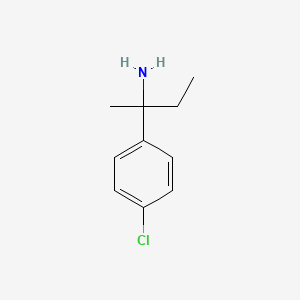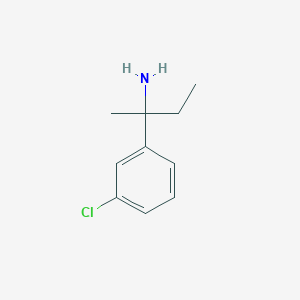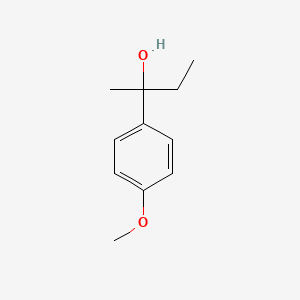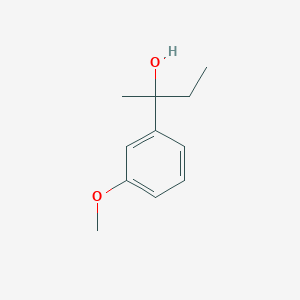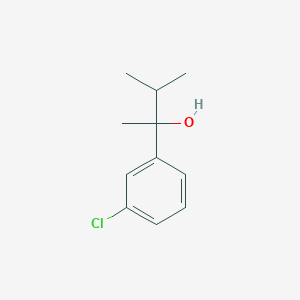
2-(3-Chlorophenyl)-3-methyl-butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chlorophenyl)-3-methyl-butan-2-ol is an organic compound belonging to the class of secondary alcohols. It features a chlorophenyl group attached to a butan-2-ol backbone, making it a versatile molecule in various chemical applications.
Synthetic Routes and Reaction Conditions:
Grignard Reaction: The compound can be synthesized by reacting 3-chlorophenylmagnesium bromide with acetone in the presence of anhydrous ether, followed by hydrolysis.
Reductive Amination: Another method involves the reductive amination of 3-chlorobenzaldehyde with methylamine, followed by reduction using sodium cyanoborohydride.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale Grignard reactions, optimizing reaction conditions to achieve high yields and purity.
Types of Reactions:
Oxidation: Oxidation of this compound can produce the corresponding ketone, 2-(3-chlorophenyl)-3-methyl-butanone.
Reduction: Reduction reactions can convert the ketone back to the secondary alcohol.
Substitution: The chlorine atom in the chlorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Chromium(VI) oxide or Dess-Martin periodinane.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: 2-(3-Chlorophenyl)-3-methyl-butanone.
Reduction: this compound (reformed).
Substitution: Various substituted phenyl compounds.
Scientific Research Applications
2-(3-Chlorophenyl)-3-methyl-butan-2-ol is used in various scientific research fields:
Chemistry: As a building block in organic synthesis.
Biology: In the study of enzyme inhibitors and receptor binding.
Medicine: Potential use in drug design and development.
Industry: As an intermediate in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The specific mechanism depends on the context of its application, but generally involves binding to active sites or allosteric sites, altering the biological activity of the target molecule.
Comparison with Similar Compounds
2-(4-Chlorophenyl)-3-methyl-butan-2-ol
2-(3-Chlorophenyl)-2-methyl-propanol
2-(3-Chlorophenyl)-butan-1-ol
Uniqueness: 2-(3-Chlorophenyl)-3-methyl-butan-2-ol is unique due to its specific structural arrangement, which influences its reactivity and biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
2-(3-chlorophenyl)-3-methylbutan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO/c1-8(2)11(3,13)9-5-4-6-10(12)7-9/h4-8,13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGJXABSEYFVEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C1=CC(=CC=C1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

